2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
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Description
2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
This compound acts as a RIPK1 inhibitor . It exhibits favorable RIPK1 kinase inhibition activity, with an IC50 value of 59.8 nM . This means it can effectively bind to RIPK1 and inhibit its function, thereby preventing the progression of necroptosis.
Biochemical Pathways
The compound effectively blocks necroptosis induced by TNFα in human and mouse cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . By inhibiting these pathways, the compound can prevent cell death and inflammation, which are common in diseases associated with necroptosis.
Pharmacokinetics
In liver microsome assay studies, the compound showed acceptable pharmacokinetic characteristics . The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The oral bioavailability of the compound was found to be 59.55% , indicating a significant portion of the drug is able to reach systemic circulation and exert its therapeutic effects.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of necroptosis and the prevention of inflammation . By blocking the RIPK1/RIPK3/MLKL pathway, the compound can prevent cell death and reduce inflammation, thereby potentially alleviating symptoms of diseases associated with these processes.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25(21(20)28)12-19(27)22-10-17-5-4-8-29-17/h4-9,11H,10,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEWYMBYMHZDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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